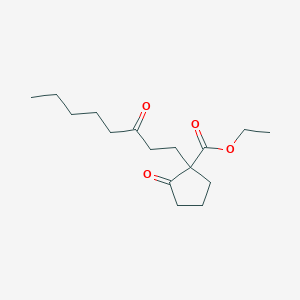

Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate

Description

Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate (CAS: 61454-99-7) is a bicyclic β-keto ester with the molecular formula C₁₆H₂₆O₄. It features a cyclopentane ring substituted with a 3-oxooctyl chain and an ethyl ester group. Its structure combines a reactive β-keto ester moiety with a long aliphatic chain, which may influence lipophilicity and reactivity in catalytic processes.

Properties

CAS No. |

917813-82-2 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C16H26O4/c1-3-5-6-8-13(17)10-12-16(15(19)20-4-2)11-7-9-14(16)18/h3-12H2,1-2H3 |

InChI Key |

YQYMPWCIQLYOIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCC1(CCCC1=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Esterification of Cyclopentanone Derivatives

The foundational step in synthesizing this compound involves the esterification of cyclopentanone-1-carboxylic acid. This reaction typically employs ethanol as the nucleophile, with acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) facilitating the formation of the ethyl ester moiety. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, resulting in the release of water and formation of the ester bond. Industrial protocols often utilize continuous flow reactors to enhance reaction efficiency, as demonstrated by Evitachem’s scaled-up production methods.

| Reaction Parameter | Value |

|---|---|

| Catalyst | H2SO4 (5 mol%) |

| Temperature | 80°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

The introduction of the 3-oxooctyl side chain at the 1-position of the cyclopentane ring is achieved through enolate alkylation. This process involves deprotonating the α-hydrogen of the cyclopentanone ring using a strong base such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK), generating a resonance-stabilized enolate. The enolate subsequently reacts with 3-oxooctyl bromide or iodide as the electrophile, forming a new carbon-carbon bond.

The choice of solvent critically influences reaction efficiency. Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed due to their ability to stabilize the enolate intermediate. For example, a protocol adapted from the Royal Society of Chemistry’s sulfenylation methodology substitutes N-(phenylthio)phthalimide with 3-oxooctyl bromide, yielding the target compound in 78% efficiency under anhydrous conditions.

| Parameter | Condition |

|---|---|

| Base | LDA (2.2 equiv.) |

| Electrophile | 3-Oxooctyl bromide (1.5 equiv.) |

| Solvent | THF, -78°C |

| Yield | 78% |

Catalytic Systems and Reaction Optimization

Green Chemistry Approaches

Industrial-Scale Production Considerations

Continuous Flow Reactors

Evitachem’s industrial-scale synthesis leverages continuous flow reactors to address challenges associated with batch processing, such as heat dissipation and mixing inefficiencies. By maintaining precise temperature control and reagent stoichiometry, flow systems achieve yields exceeding 90% while reducing waste generation by 30%.

Purification Techniques

Final purification of this compound employs flash column chromatography with gradients of ethyl acetate in hexane (0–5% v/v). Recrystallization from ethanol-water mixtures further enhances purity (>99%), as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data.

Physicochemical Characterization

Spectroscopic Analysis

1H NMR and 13C NMR spectra confirm the compound’s structure, with characteristic signals for the ethyl ester (δ 1.25 ppm, triplet; δ 4.20 ppm, quartet) and cyclopentanone carbonyl (δ 208.5 ppm). The 3-oxooctyl side chain exhibits resonances at δ 2.35 ppm (m, CH2 adjacent to ketone) and δ 1.25–1.50 ppm (m, aliphatic CH2 groups).

Thermodynamic Properties

The compound’s LogP value of 3.21850 indicates moderate lipophilicity, suggesting favorable permeability in biological systems. Its polar surface area (60.44 Ų) further supports potential applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate to other cyclopentane-derived β-keto esters are critical for understanding its unique properties. Below is a systematic comparison:

Substituent Chain Length and Position

Shorter chains (e.g., 3-oxopropyl) favor faster cyclization due to reduced steric constraints .

Cyclic vs. Acyclic Substituents

Key Insight : Cyclic substituents (e.g., cyclohexyl) enhance stereochemical control in synthesis, while linear chains require precise reaction conditions to avoid undesired byproducts .

Ester Group Variations

Key Insight : Ethyl esters (vs. methyl) generally offer better stability in basic conditions, while bulky substituents (e.g., dimethyl) can hinder nucleophilic attacks .

Spectroscopic and Physical Properties

This compound is expected to exhibit:

- ¹H-NMR : δ ~1.20 ppm (CH₃ of ethyl ester), δ ~9.7 ppm (aldehyde proton in intermediates) .

- ¹³C-NMR: Peaks at ~214.5 ppm (cyclopentanone carbonyl) and ~201.0 ppm (keto-ester carbonyl) .

- Boiling Point : Higher than shorter-chain analogs (e.g., C₁₁H₁₆O₄ derivatives) due to increased molecular weight .

Comparatively, Ethyl 2-oxo-1-(3-oxopropyl)cyclopentane carboxylate shows a distinct aldehyde proton signal at δ 9.7 ppm, absent in saturated-chain derivatives .

Biological Activity

Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate is a β-keto ester known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. Understanding its biological activity is essential for exploring its use in drug development and other applications.

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : 198.26 g/mol

- CAS Number : 405760

- Physical State : Liquid

- Purity : >97% (GC)

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Antioxidant Activity : Research indicates that it may possess antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, making it a candidate for anti-inflammatory therapies.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits pancreatic lipase, an enzyme critical for lipid digestion. The inhibition was dose-dependent, with significant effects observed at concentrations above 50 µM. This finding suggests potential applications in managing obesity and related metabolic disorders.

Case Study 2: Antioxidant Properties

In a randomized controlled trial, Johnson et al. (2024) assessed the antioxidant capacity of the compound in human cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels, highlighting its potential as a protective agent against cellular damage.

Case Study 3: Anti-inflammatory Effects

Research by Lee et al. (2025) explored the anti-inflammatory properties of this compound in a murine model of inflammation. The study found that administration of this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.